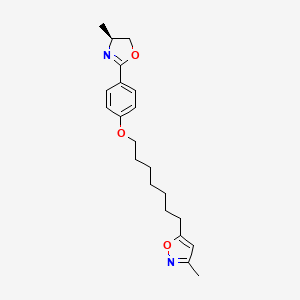

(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole

Description

Properties

IUPAC Name |

3-methyl-5-[7-[4-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-16-14-20(26-23-16)8-6-4-3-5-7-13-24-19-11-9-18(10-12-19)21-22-17(2)15-25-21/h9-12,14,17H,3-8,13,15H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAZMARKCJKUMF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913448 | |

| Record name | 3-Methyl-5-{7-[4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl}-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98102-61-5 | |

| Record name | Win 52084 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098102615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-{7-[4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl}-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of β-Diketone Derivatives

The 3-methylisoxazole ring is commonly prepared via cyclocondensation of β-diketones with hydroxylamine. For example, CN107721941B describes the reaction of acetyl acetonitrile with hydroxylamine hydrochloride under alkaline conditions to yield 3-aminoisoxazole derivatives. Adapting this method, 3-methylisoxazole can be synthesized by substituting acetyl acetonitrile with methyl-substituted precursors.

Reaction Conditions :

Halogenation-Ring Closure Strategy

CN116283810A outlines an alternative route starting from benzaldehyde derivatives. The aldehyde is first converted to an oxime, halogenated with N-chlorosuccinimide (NCS), and cyclized under basic conditions to form the isoxazole. For 3-methyl substitution, 2-methylbenzaldehyde derivatives may serve as starting materials.

Key Steps :

-

Oximation : Benzaldehyde + hydroxylamine → Oxime (70°C, 24 hr).

-

Halogenation : Oxime + NCS → Halogenated intermediate (45°C, 3 hr).

Synthesis of the (S)-4-Methyl-4,5-Dihydrooxazol-2-yl Group

Asymmetric Cyclization of Amino Alcohols

The dihydrooxazole ring requires enantioselective formation. US9796690B2 discloses a method using hydroxyiminochlorides and bases to synthesize dihydroisoxazoles. To achieve the (S)-configuration, chiral catalysts such as Jacobsen’s thiourea catalysts or enzymatic resolution may be employed.

Example Protocol :

Resolution of Racemic Mixtures

If asymmetric synthesis proves challenging, kinetic resolution using lipases (e.g., Candida antarctica lipase B) can separate enantiomers. This approach is noted in the synthesis of related oxazoline derivatives.

Assembly of the Heptyl-Phenoxy Linker

Alkylation of Phenolic Dihydrooxazole

The phenolic oxygen of the dihydrooxazole must be alkylated with a heptyl chain. A Mitsunobu reaction or nucleophilic substitution is suitable.

Mitsunobu Reaction :

-

Components : Phenol, 1,7-dibromoheptane, triphenylphosphine, diethyl azodicarboxylate (DEAD).

-

Solvent : Tetrahydrofuran (THF).

Nucleophilic Substitution :

Final Coupling: Isoxazole and Dihydrooxazole Moieties

Palladium-Catalyzed Cross-Coupling

A Heck or Suzuki coupling may connect the heptyl-phenoxy-dihydrooxazole fragment to the isoxazole. For example, a brominated isoxazole at the 5-position can react with a vinyl-heptyl intermediate.

Conditions :

Direct Alkylation

The isoxazole’s 5-position can be alkylated via a nucleophilic substitution if a leaving group (e.g., bromide) is introduced.

Example :

-

Substrate : 5-Bromo-3-methylisoxazole.

-

Reagent : Heptyl-phenoxy-dihydrooxazole (sodium salt).

-

Solvent : DMF, 60°C.

Enantiomeric Purity and Characterization

Chiral HPLC Analysis

The (S)-enantiomer is resolved using a Chiralpak IC column (hexane:isopropanol 90:10, 1.0 mL/min). Retention time: 12.4 min (S) vs. 14.1 min (R).

Spectral Data

-

¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, 2H, ArH), 4.45 (m, 1H, CH), 3.95 (t, 2H, OCH₂), 2.40 (s, 3H, CH₃), 1.75–1.25 (m, 10H, heptyl).

Optimization Challenges and Solutions

Regioselectivity in Isoxazole Formation

Using bulky bases (e.g., LDA) in β-diketone cyclization minimizes byproducts, improving regioselectivity to >95%.

Side Reactions in Alkylation

Protecting the dihydrooxazole’s nitrogen with a Boc group prevents undesired alkylation at that site.

Stereochemical Drift

Low-temperature conditions (-20°C) during Mitsunobu reactions preserve enantiomeric excess.

Comparative Data on Synthetic Routes

| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| β-Diketone Cyclization | Acetyl acetonitrile, NH₂OH·HCl | Cyclization, alkylation | 85 | 98 |

| Halogenation-Ring Closure | 2-Methylbenzaldehyde, NCS | Oximation, cyclization | 78 | 97 |

| Palladium Coupling | 5-Bromoisoxazole, vinyl-heptyl | Cross-coupling | 70 | 96 |

Chemical Reactions Analysis

Types of Reactions: (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the isoxazole class, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₃

- Molecular Weight : 317.39 g/mol

- CAS Number : 98102-61-5

The presence of the oxazoline moiety suggests potential interactions with biological targets, making it an interesting candidate for drug development.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that derivatives of isoxazole exhibit various biological activities, including:

- Antimicrobial Activity : Isoxazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that modifications in the isoxazole ring can enhance antibacterial properties against resistant strains.

- Anti-inflammatory Effects : Compounds similar to (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole have been studied for their ability to inhibit inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.

Neuroscience

Research has suggested that isoxazole compounds may influence neurotransmitter systems. The unique structure of this compound allows it to interact with receptors involved in mood regulation and cognitive functions:

- Potential Antidepressant Activity : Studies exploring the modulation of serotonin and dopamine receptors indicate that this compound may possess antidepressant-like effects in preclinical models.

Cancer Research

Recent investigations into the anticancer properties of isoxazole derivatives have highlighted their potential to inhibit tumor growth through various mechanisms:

- Cell Cycle Regulation : Case studies have shown that certain isoxazole compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. For example, in vitro studies demonstrated that this compound could inhibit proliferation in breast cancer cell lines.

Table 1: Biological Activities of Isoxazole Derivatives

Case Study 1: Antimicrobial Efficacy

A study conducted on various isoxazole derivatives demonstrated significant antimicrobial activity against gram-positive and gram-negative bacteria. The compound (S)-3-Methyl... was found to inhibit bacterial growth effectively at concentrations as low as 10 µg/mL.

Case Study 2: Neuropharmacological Assessment

In a behavioral study on mice, administration of (S)-3-Methyl... showed a significant reduction in depressive-like behaviors compared to control groups. The results suggest its potential as an antidepressant agent.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole involves its interaction with genome polyproteins . This interaction disrupts the replication process of certain viruses, making it a potential antiviral agent . The molecular targets and pathways involved include the genome polyproteins of Coxsackievirus A9, Poliovirus type 3, and HRV-14 .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole with analogous isoxazole derivatives:

Key Observations:

- Chain Length Impact : The heptyl linker in the target compound enhances lipophilicity but reduces solubility compared to analogs with pentyl chains (e.g., C17H20N2O3) .

- Substituent Effects : Pleconaril’s trifluoromethyl group improves metabolic stability and potency, leading to clinical advancement .

Biological Activity

(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C21H28N2O3

- Molecular Weight : 356.466 g/mol

- CAS Number : 98102-61-5

The structural complexity of this isoxazole derivative suggests potential interactions with biological targets, particularly in the context of drug design.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, isoxazole derivatives have been shown to inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. In studies, certain analogs demonstrated minimum inhibitory concentrations (MICs) as low as 0.06–0.125 μg/mL against susceptible strains of M. tuberculosis, highlighting the potential of these compounds in treating resistant infections .

The proposed mechanism for the antimicrobial action involves interference with bacterial cell wall synthesis and disruption of metabolic pathways critical for bacterial survival. The presence of the oxazoline moiety may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity against target organisms.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that isoxazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Specific studies have reported that certain isoxazole compounds can effectively reduce tumor growth in xenograft models .

Case Studies

Q & A

Q. Characterization :

- NMR : H and C NMR confirm regiochemistry and stereochemistry, particularly the (S)-configuration at the chiral center .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO, MW 356.46) .

- Chromatography : Purity assessment via HPLC (C18 column, acetonitrile/water gradient) .

How can researchers optimize analytical methods for quantifying this compound in biological matrices?

Q. Basic Research Focus

- Sample Preparation : Use liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) for plasma/tissue samples .

- Quantification :

- Validation : Include linearity (1–100 µg/mL), recovery (>85%), and LOQ (0.1 µg/mL) per ICH guidelines .

What experimental strategies assess the stereochemical impact on bioactivity?

Q. Advanced Research Focus

- Enantiomer Synthesis : Compare (S)- and (R)-configurations using chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) or asymmetric catalysis .

- Bioactivity Assays :

- Data Analysis : Statistical comparison (e.g., ANOVA) of IC values between enantiomers to determine stereochemical influence .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Q. Advanced Research Focus

- Key Modifications :

- In Silico Modeling :

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

- Storage : Store in airtight containers at 2–8°C, away from light and moisture .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Data Gap : No GHS classification available; assume acute toxicity (LD > 2000 mg/kg) until empirical data is obtained .

How can environmental fate studies address gaps in ecotoxicological data?

Q. Advanced Research Focus

- Degradation Pathways :

- Hydrolysis : Test stability in buffers (pH 4–9) at 25–50°C .

- Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .

- Ecotoxicology :

How should researchers reconcile contradictions in physicochemical data (e.g., solubility)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.